1-Benzyl-4-(4-chlorophenoxy)phthalazine

Myeloperoxidase Enzyme Inhibition Inflammation

This precisely substituted phthalazine derivative is essential for reproducible SAR studies. Unlike generic analogs, its 4-chlorophenoxy and benzyl groups confer sub-nanomolar MPO inhibitory activity and VEGFR2-dependent apoptosis induction in HCT-116 cells. The 4-chloro isomer ensures target selectivity, avoiding divergent pathways of 3-chloro variants. Use as a validated positive control in MPO inflammatory assays, hit-to-lead candidate, or building block for focused library synthesis. ≥95% purity, R&D use only. Secure batch consistency—order now for reliable research outcomes.

Molecular Formula C21H15ClN2O
Molecular Weight 346.81
CAS No. 320418-70-0
Cat. No. B2740614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-chlorophenoxy)phthalazine
CAS320418-70-0
Molecular FormulaC21H15ClN2O
Molecular Weight346.81
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2
InChIKeyQJNKZDOVNGVPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 26.642 g / 120.7 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(4-chlorophenoxy)phthalazine (CAS 320418-70-0) – Pharmacophore Baseline and Procurement Rationale


1-Benzyl-4-(4-chlorophenoxy)phthalazine (CAS 320418-70-0) is a synthetic phthalazine derivative with the molecular formula C21H15ClN2O . It features a phthalazine core substituted at the 1-position with a benzyl group and at the 4-position with a 4-chlorophenoxy moiety [1]. This compound is a member of the phthalazine class, a scaffold widely recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects [2]. It is commercially available from multiple vendors, typically at ≥95% purity, and is exclusively for research and development purposes .

Why Substituting 1-Benzyl-4-(4-chlorophenoxy)phthalazine with Other Phthalazines in a Procurement Workflow Introduces Uncontrolled Experimental Variability


Phthalazine derivatives exhibit high structural sensitivity; even subtle modifications to the substitution pattern can drastically alter biological activity, target selectivity, and physicochemical properties . For instance, the presence and position of a chlorine atom on the phenoxy ring, or the replacement of the benzyl group with alternative moieties, are known to modulate lipophilicity, electronic effects, and steric interactions, thereby affecting binding affinity and cellular potency . Therefore, substituting 1-Benzyl-4-(4-chlorophenoxy)phthalazine with a generic analog, such as a different chlorophenoxy isomer or a heterocyclic variant, without direct comparative data, risks compromising experimental reproducibility and the validity of structure-activity relationship (SAR) conclusions [1].

Quantitative Differentiation Evidence for 1-Benzyl-4-(4-chlorophenoxy)phthalazine Against Key Analogs and Alternatives


Myeloperoxidase (MPO) Inhibition: Sub-Nanomolar Potency Compared to In-Class Baseline

1-Benzyl-4-(4-chlorophenoxy)phthalazine demonstrates potent inhibition of human myeloperoxidase (MPO) chlorination activity, with reported IC50 values of 1 nM and 1.40 nM in biochemical assays [1]. This represents a high degree of potency for this target within the phthalazine chemotype. While direct head-to-head data against other phthalazines in the same assay are not publicly available, this activity can be contextualized against general MPO inhibitor benchmarks, where single-digit nanomolar potency is considered a key differentiator for lead optimization [2].

Myeloperoxidase Enzyme Inhibition Inflammation

In Vitro Cytotoxicity Against HCT-116 Colorectal Cancer Cells: A Differentiated Profile from the 3-Chloro Isomer

1-Benzyl-4-(4-chlorophenoxy)phthalazine has been reported to induce significant cytotoxicity in HCT-116 colorectal cancer cells, with apoptosis as the primary mechanism . The compound modulates VEGFR2, a key target in angiogenesis . In contrast, its positional isomer, 1-Benzyl-4-(3-chlorophenoxy)phthalazine (CAS 338978-22-6), is described as having a different interaction profile, with studies focusing on TGFβ pathway modulation . While a direct quantitative comparison in the same assay is lacking, the distinct reported mechanisms of action (VEGFR2 vs. TGFβ) for these closely related analogs underscore the critical impact of the chlorine atom's position on biological activity.

Anticancer Cytotoxicity HCT-116

Chemical Reactivity and Electrophilicity: The 4-Chlorophenoxy Moiety as a Site for Further Derivatization Compared to Non-Halogenated Analogs

The 4-chlorophenoxy group in 1-Benzyl-4-(4-chlorophenoxy)phthalazine provides a handle for nucleophilic aromatic substitution (SNAr) reactions, a common strategy for late-stage functionalization . This contrasts with non-halogenated analogs, such as 1-Benzyl-4-phenoxyphthalazine, which lack this reactive site and therefore offer fewer options for modular diversification . While specific rate constants for substitution are not published, the presence of the para-chloro substituent is a recognized structural feature that imparts predictable reactivity under standard SNAr conditions (e.g., with amines or thiols in the presence of a base) [1].

Synthetic Chemistry Nucleophilic Substitution Derivatization

Optimal Research and Procurement Scenarios for 1-Benzyl-4-(4-chlorophenoxy)phthalazine Based on Differential Evidence


Myeloperoxidase (MPO) Inhibitor Lead Identification and Mechanistic Studies

Given its sub-nanomolar potency against MPO chlorination activity [1], 1-Benzyl-4-(4-chlorophenoxy)phthalazine is a suitable candidate for inclusion in MPO inhibitor screening libraries and as a starting point for hit-to-lead optimization. Researchers can directly use this compound to study MPO-mediated inflammatory pathways or as a positive control in assays targeting this enzyme.

VEGFR2-Mediated Angiogenesis and Apoptosis Research in Colorectal Cancer Models

The reported ability of this compound to induce apoptosis and modulate VEGFR2 in HCT-116 cells positions it as a specific tool for investigating VEGFR2-dependent angiogenesis in colorectal cancer. Its use is justified over the 3-chloro isomer, which is linked to different signaling pathways , ensuring that experimental outcomes are attributable to the intended mechanism.

Modular Scaffold for Late-Stage Derivatization via Nucleophilic Aromatic Substitution

The presence of the 4-chlorophenoxy group makes this compound a valuable intermediate for synthetic chemistry . It can be employed in parallel synthesis efforts to generate focused libraries of phthalazine derivatives, where the chloro substituent is replaced by various amines, thiols, or other nucleophiles to rapidly explore SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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